molecular formula C6H9Cl2FN2 B2770198 (5-Fluoropyridin-3-yl)methanamine dihydrochloride CAS No. 23586-97-2

(5-Fluoropyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2770198
CAS No.: 23586-97-2
M. Wt: 199.05
InChI Key: TXOAPLQELPXLLK-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2. It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a methanamine group is attached at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)methanamine dihydrochloride typically involves the fluorination of pyridine derivatives followed by the introduction of the methanamine group. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the pyridine ring. The methanamine group can then be introduced through a nucleophilic substitution reaction using reagents like formaldehyde and ammonium chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonium chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(5-Fluoropyridin-3-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methanamine group can form hydrogen bonds with biological molecules, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoropyridin-3-yl)methanamine dihydrochloride
  • (3-Fluoropyridin-2-yl)methanamine dihydrochloride
  • (2-Fluoropyridin-4-yl)methanamine dihydrochloride

Uniqueness

(5-Fluoropyridin-3-yl)methanamine dihydrochloride is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical and biological properties. The 5-position fluorination can lead to different reactivity patterns and binding affinities compared to other fluorinated pyridine derivatives.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.2ClH/c7-6-1-5(2-8)3-9-4-6;;/h1,3-4H,2,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOAPLQELPXLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23586-97-2
Record name (5-fluoropyridin-3-yl)methanamine dihydrochloride
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